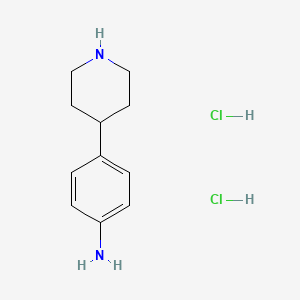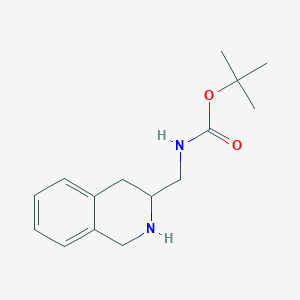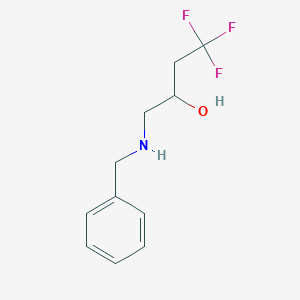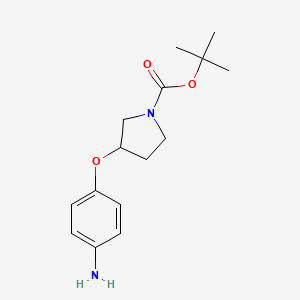![molecular formula C12H9ClNNaO2S B1372302 Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate CAS No. 1171566-72-5](/img/structure/B1372302.png)
Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate
Vue d'ensemble
Description
Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate is a chemical compound with the CAS Number: 1171566-72-5. It has a molecular weight of 289.72 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H10ClNO2S.Na/c13-9-3-1-2-8(4-9)5-11-14-10(7-17-11)6-12(15)16;/h1-4,7H,5-6H2,(H,15,16);/q;+1/p-1 . This indicates the presence of sodium, chlorine, nitrogen, oxygen, and sulfur atoms in the compound. Physical And Chemical Properties Analysis
This compound has a molecular weight of 289.72 . It is typically stored at room temperature and is usually in powder form .Applications De Recherche Scientifique
Antiviral Activity
Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate may exhibit antiviral properties due to its structural similarity to indole derivatives, which have been reported to show inhibitory activity against various viruses. For instance, certain indole derivatives have demonstrated effectiveness against influenza A and Coxsackie B4 virus by inhibiting viral replication .
Anti-inflammatory Activity
Compounds with an indole scaffold, like our compound of interest, are known to possess anti-inflammatory activities. This can be particularly useful in the development of new medications for treating chronic inflammatory diseases, potentially offering a novel approach to managing conditions such as arthritis or inflammatory bowel disease .
Anticancer Properties
Indole derivatives have been found to have anticancer activities, suggesting that Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate could be explored for its potential use in cancer treatment. Its mechanism may involve the disruption of cell proliferation and inducing apoptosis in cancerous cells .
Antimicrobial Effects
The structural features of indole derivatives confer antimicrobial properties, which could make Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate a candidate for the development of new antimicrobial agents. It could be effective against a range of bacterial and fungal pathogens .
Antidiabetic Activity
Research on indole derivatives has shown that they can exhibit antidiabetic effects, which implies that our compound might be used in the study and development of new antidiabetic drugs. These compounds can play a role in regulating blood glucose levels and improving insulin sensitivity .
Neuroprotective Effects
Indole-based compounds have been associated with neuroprotective effects, suggesting that Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate could be beneficial in the research of neurodegenerative diseases. It may help in protecting neuronal cells from damage and improve cognitive functions .
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds containing a thiazole ring, such as this one, have been found in many potent biologically active compounds . These compounds can interact with various biological targets, leading to a broad spectrum of biological activities .
Mode of Action
Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Propriétés
IUPAC Name |
sodium;2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S.Na/c13-9-3-1-2-8(4-9)5-11-14-10(7-17-11)6-12(15)16;/h1-4,7H,5-6H2,(H,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSHCPSNQHDBAY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=NC(=CS2)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClNNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate | |
CAS RN |
1171566-72-5 | |
| Record name | sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



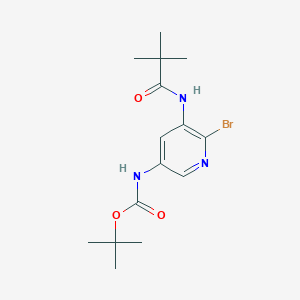
![[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol](/img/structure/B1372221.png)

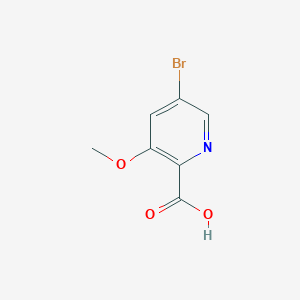
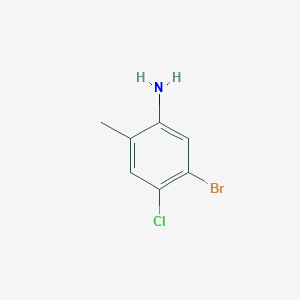
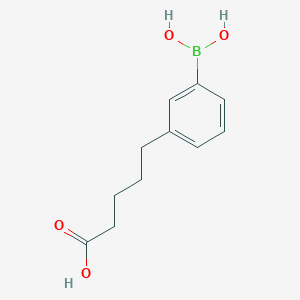
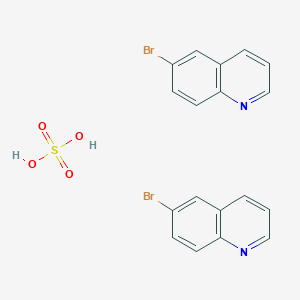
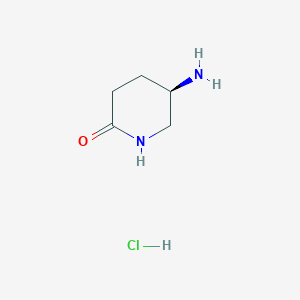
![Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1372234.png)
